(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrofuran moiety, and a sulfanylidene diazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing active methylene groups in the presence of a base . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as catalyst-free and water-mediated processes, is also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The nitrofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of a nitrofuran moiety and a sulfanylidene diazinane core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6S/c1-24-10-4-2-3-9(7-10)18-15(21)12(14(20)17-16(18)26)8-11-5-6-13(25-11)19(22)23/h2-8H,1H3,(H,17,20,26)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJOUOCRTUVMGB-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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